molecular formula C27H36O7 B10799736 Euphorbia factor Pe1

Euphorbia factor Pe1

Cat. No.: B10799736
M. Wt: 472.6 g/mol
InChI Key: ZYCAGKYWXRKLSN-UHFFFAOYSA-N
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Description

Overview of Diterpenoids from the Genus Euphorbia and their Biological Diversity

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active diterpenoids. mdpi.comnih.gov These compounds, characterized by a carbon skeleton derived from four isoprene (B109036) units, are key components of the milky latex that is a hallmark of many Euphorbia species. nih.gov The extracts and pure compounds from these plants have been investigated for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. taylorandfrancis.comnih.gov

Classification of Euphorbia Diterpene Ester Chemotypes

The diterpenoids found in the Euphorbia genus are classified based on their core carbon skeletons. Some of the major chemotypes include:

Tigliane (B1223011): These are tetracyclic diterpenoids, with phorbol (B1677699) being the most well-known parent polyol. Esters of phorbol are recognized for their potent biological activities, including tumor promotion through the activation of protein kinase C (PKC). nih.gov

Ingenane (B1209409): This class is characterized by a unique bridged, tetracyclic ring system. Ingenol (B1671944) is the parent polyol of this series, and its esters are also potent PKC activators. nih.gov Euphorbia factor Pe1 belongs to this chemotype.

Jatrophane and Lathyrane: These are macrocyclic diterpenoids with large ring structures that are often highly functionalized. mdpi.com They exhibit a range of biological activities and contribute to the chemical diversity of the genus. nih.gov

The classification of these diterpenoids is crucial for understanding their structure-activity relationships and for identifying new compounds with potential therapeutic applications.

Historical Perspective on Biologically Active Euphorbia Constituents

The use of Euphorbia plants in traditional medicine dates back centuries, with applications ranging from the treatment of skin lesions and warts to use as purgatives. nih.gov Scientific investigation into the active constituents of these plants began in earnest in the 20th century. A pivotal moment was the isolation of phorbol from croton oil in the 1930s and the subsequent elucidation of its structure in the 1960s. This led to the discovery of phorbol esters and their powerful effects on cellular signaling pathways, particularly their ability to activate protein kinase C.

This research paved the way for the investigation of other Euphorbia diterpenoids, such as the ingenol esters. The isolation and characterization of these compounds revealed a new class of potent PKC activators, further highlighting the pharmacological significance of the Euphorbia genus. The ongoing study of these constituents continues to uncover novel structures and biological activities.

Identification and Nomenclature of this compound

This compound is a specific ingenane diterpene ester that has been isolated from certain Euphorbia species, notably Euphorbia peplus.

Systematic Chemical Name: 20-O-Acetylingenol-3-angelate

The systematic chemical name for this compound is 20-O-Acetylingenol-3-angelate. This name precisely describes its chemical structure: an ingenol core that is esterified with an angelate group at the 3rd carbon position and an acetyl group at the 20th carbon position. This compound is also known in scientific literature by other names, including AAI and PEP005. nih.gov

Context within the Euphorbia Factor Series (Pe1-Pe5)

While the term "this compound" is used, a formally defined and widely recognized "Euphorbia factor series (Pe1-Pe5)" from Euphorbia peplus is not consistently documented in broader scientific literature. The designation "Euphorbia factors" has been more commonly applied to a series of lathyrane diterpenoids from Euphorbia lathyris, known as the "L-factors." It is possible that the "Pe1-Pe5" nomenclature was used in a specific study or by a particular research group to denote a set of related compounds from E. peplus. However, the focus of most research has been on the individual, structurally characterized diterpenoids and their biological activities rather than on a formally designated "Pe" series.

Research Significance of this compound in Experimental Biology

This compound, or 20-O-Acetylingenol-3-angelate, has demonstrated significant biological activity in a variety of experimental models, making it a valuable tool for research.

A primary area of investigation has been its effects on cancer cells. Research has shown that this compound can inhibit the proliferation of various cancer cell lines. nih.gov For instance, it has been observed to inhibit the growth of K562 (chronic myeloid leukemia), HL-60 (promyelocytic leukemia), KT-1, MCF-7/adr (adriamycin-resistant breast cancer), A549 (lung carcinoma), and NIH3T3 cells. nih.gov

The mechanism of action for these cytotoxic effects is largely attributed to the activation of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. taylorandfrancis.comnih.gov By activating PKC, this compound can trigger a cascade of cellular events.

Key Research Findings on the Biological Effects of this compound:

Biological Effect Cell Line(s) Observations Citation(s)
Cell Cycle Arrest K562Induces arrest at the G2/M phase of the cell cycle. nih.gov
Induction of Apoptosis K562, Melanoma cellsStimulates programmed cell death. nih.govnih.gov
Induction of Necrosis K562, Melanoma cellsCauses premature cell death due to cellular injury. nih.govnih.gov
PKC Activation VariousActs as a potent activator of PKC isoforms. taylorandfrancis.comresearchgate.netnih.gov
Signaling Pathway Modulation K562, Colo205Activates the ERK pathway and inactivates the AKT and JAK/STAT3 pathways. nih.govnih.gov

These findings underscore the importance of this compound as a research compound for understanding fundamental cellular processes like cell cycle regulation, cell death, and signal transduction. Its ability to potently modulate the PKC pathway makes it a valuable probe for dissecting the roles of these enzymes in health and disease.

Role as a Mechanistic Probe in Cellular Studies

Diterpenoids from the Euphorbia genus serve as valuable tools for dissecting complex cellular processes. Their ability to interact with specific molecular targets allows researchers to probe the intricacies of cell signaling pathways and other fundamental biological mechanisms.

One of the well-studied examples is Euphorbia factor L1 (EFL1), a lathyrane diterpenoid. tandfonline.comtandfonline.com EFL1 and its derivatives have been investigated for their ability to modulate the function of P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance (MDR) in cancer cells. tandfonline.comtandfonline.commdpi.com By inhibiting P-gp, these compounds can reverse MDR, making cancer cells more susceptible to chemotherapeutic agents. tandfonline.commdpi.com Studies using EFL1 have helped to elucidate the structure-activity relationships for P-gp inhibition, providing insights into the molecular features required to overcome this significant challenge in cancer therapy. tandfonline.com

Furthermore, other diterpenoids from Euphorbia, such as those with an ingenane skeleton, are known to be potent activators of protein kinase C (PKC). The activation of PKC by these compounds triggers a cascade of downstream signaling events, making them useful probes for studying the role of this important enzyme family in cellular processes like proliferation, differentiation, and apoptosis. The specific interactions of these diterpenoids with PKC isoforms allow for a detailed investigation of the distinct functions of each isoform.

The cytotoxic properties of many Euphorbia diterpenoids, such as euphpekinensin and euphopanes A-C from E. pekinensis, also position them as probes for studying the mechanisms of cell death. tandfonline.comthieme-connect.com For example, Euphorbia factor L3 (EFL3), another lathyrane diterpenoid, has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. nih.gov By examining the cellular and molecular changes induced by these compounds, researchers can uncover novel targets and pathways involved in apoptosis, which is crucial for the development of new anticancer therapies. nih.gov

Importance in Understanding Chemically Induced Biological Responses

The study of Euphorbia diterpenoids is crucial for understanding how chemical compounds can elicit specific biological responses. The diverse and potent activities of these molecules provide a direct link between chemical structure and biological function.

The inflammatory and irritant properties of some Euphorbia diterpenes, for instance, are linked to their ability to activate specific cellular pathways, such as the NF-κB and MAPK signaling pathways. nih.gov Investigating these interactions provides a molecular-level understanding of the inflammatory process and how it can be modulated by external chemical stimuli. Pepluane and paraliane diterpenoids from Euphorbia peplus have demonstrated inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation, further highlighting their utility in studying inflammatory responses. researchgate.net

Moreover, the ability of certain Euphorbia diterpenoids to modulate the activity of interferon regulatory factors (IRFs) underscores their importance in understanding the chemical regulation of the immune system. nih.gov By studying how these compounds interact with components of the immune signaling cascade, scientists can gain valuable knowledge about the chemical basis of immune modulation.

The research into the biological effects of Euphorbia diterpenoids also extends to their influence on developmental processes. Some of these compounds have been found to promote the proliferation of neural precursor cells or induce their differentiation into neurons, offering valuable insights into the chemical factors that can influence neurogenesis. researchgate.net

Properties

IUPAC Name

[7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAGKYWXRKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Molecular Mechanisms of Diterpene Ester Formation in Euphorbia Species

General Diterpenoid Biosynthesis: From Isoprenoid Precursors

The biosynthesis of all diterpenoids, a vast class of natural products, originates from fundamental isoprenoid building blocks within plant cells.

Geranylgeranyl Diphosphate (B83284) (GGPP) as a Universal Building Block

The foundational precursor for all diterpenoids is geranylgeranyl diphosphate (GGPP), a 20-carbon molecule. GGPP is synthesized through the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways mdpi.comresearchgate.netcjnmcpu.comnih.govresearchgate.netbiorxiv.org. GGPP serves as the direct substrate for the initial cyclization reactions that define the diverse diterpenoid skeletons found across the plant kingdom.

Cyclization of GGPP by Diterpene Synthases (e.g., Casbene (B1241624) Synthase)

The critical first step in the formation of Euphorbia-specific diterpenoids, including the ingenane (B1209409) class, involves the cyclization of GGPP. This reaction is catalyzed by diterpene synthases (diTPSs) cjnmcpu.comnih.gov. In Euphorbia species, the enzyme casbene synthase (CBS) plays a pivotal role by catalyzing the cyclization of GGPP to produce casbene, a bicyclic diterpene researchgate.netnih.govbiorxiv.orgpnas.orgoup.com. Casbene acts as the primary precursor from which the complex and highly oxygenated ingenane skeletons are subsequently elaborated through a series of enzymatic modifications biorxiv.org.

Specificity of Ingenane Skeleton Formation

The transformation of the relatively simple bicyclic casbene into the structurally complex and strained ingenane skeleton is a hallmark of Euphorbia diterpenoid biosynthesis, involving a cascade of specific enzymatic reactions.

Enzymatic Pathways Leading to the Ingenol (B1671944) Core Structure

Following the formation of casbene, a series of oxidative and cyclization steps, primarily mediated by cytochrome P450 monooxygenases (CYPs) and alcohol dehydrogenases (ADHs), are essential for constructing the ingenol core structure researchgate.netcjnmcpu.compnas.org. Specific CYPs, such as CYP71D445 and CYP726A27, are known to catalyze regioselective oxidations of casbene at key positions (e.g., C-9 and C-5) researchgate.netpnas.org. These oxidative modifications prime the molecule for subsequent intramolecular cyclization and rearrangement events. Jolkinol C has been identified as a probable key intermediate in the biosynthetic pathway leading to ingenol and its derivatives, arising from multiple CYP-catalyzed oxidations of casbene researchgate.netpnas.orgresearchgate.netresearchgate.net.

Proposed Key Intermediates and Rearrangement Mechanisms

The formation of the ingenane skeleton is characterized by its intricate cyclization and rearrangement mechanisms, which are necessary to create the characteristic strained bicyclo[4.4.1]undecane core with its unique "in, out" bridgehead stereochemistry dur.ac.ukblogspot.comjohnwoodgroup.comnih.gov. A critical step in this process is believed to involve a pinacol (B44631) rearrangement, a reaction that facilitates the skeletal reorganization required to achieve the ingenane framework dur.ac.ukblogspot.comjohnwoodgroup.comresearchgate.netu-tokyo.ac.jp. The precise sequence of enzymatic oxidations, hydroxylations, and cyclizations that sculpt the initial casbene structure into the highly oxygenated and architecturally complex ingenol core continues to be an area of intensive research researchgate.netbiorxiv.orgpnas.orgresearchgate.net.

Table 1: Key Enzymes in Euphorbia Diterpenoid Biosynthesis

Enzyme ClassSpecific Enzyme Example(s)Role in Biosynthesis
Diterpene Synthase (diTPS)Casbene Synthase (CBS)Cyclizes GGPP to form casbene, initiating Euphorbia-specific diterpenoid pathways.
Cytochrome P450 Monooxygenase (CYP)CYP71D445, CYP726A27Catalyze regioselective oxidations of casbene (e.g., at C-9 and C-5).
Alcohol Dehydrogenase (ADH)E. lathyris ADH1Involved in rearrangement and cyclization steps following oxidation.
Acyltransferase (e.g., BAHD)EpBAHD16, EpBAHD35 (from E. peplus)Catalyze the esterification of ingenol with acyl-CoA molecules.

Table 2: Key Intermediates in Ingenane Biosynthesis

Intermediate NameRole in Pathway
Geranylgeranyl Diphosphate (GGPP)Universal C20 precursor for diterpenoid biosynthesis.
CasbeneInitial bicyclic diterpene product from GGPP cyclization; precursor to ingenanes.
Jolkinol CProbable key intermediate in the biosynthesis of ingenol and related compounds.
IngenolThe core diterpene alcohol precursor for ingenol esters like Euphorbia factor Pe1.

Esterification and Functionalization of Ingenol to this compound

The final stage in the biosynthesis of compounds like this compound involves the specific esterification of the ingenol core. This compound is structurally defined as Ingenol-20-acetate 3-angelate nih.gov, indicating that ingenol, the parent diterpene alcohol, undergoes derivatization at specific hydroxyl positions.

The esterification process is orchestrated by acyltransferases, particularly members of the BAHD family, which are responsible for attaching acyl groups from acyl-CoA molecules to the hydroxyl functionalities present on the ingenol scaffold researchgate.net. For ingenol derivatives, the C-3 hydroxyl group is a common site for esterification, as observed in ingenol-3-angelate (ingenol mebutate) researchgate.netresearchgate.net. In the case of this compound, the C-3 hydroxyl group is esterified with angelic acid, and the C-20 hydroxyl group is acetylated nih.gov. The biosynthesis of ingenol-3-angelate involves the enzymatic transfer of an angelyl group from angelyl-CoA to the ingenol core researchgate.netresearchgate.net. Subsequent acetylation at the C-20 position, catalyzed by specific acyltransferases, would then yield Ingenol-20-acetate 3-angelate, thus completing the formation of this compound researchgate.net. The identification and characterization of the genes encoding these late-stage acyltransferases are crucial for a complete understanding of the ingenane diterpenoid biosynthetic pathway.

The intricate enzymatic cascade, starting from the universal GGPP precursor and progressing through complex cyclizations and specific esterifications, highlights the sophisticated metabolic capabilities of Euphorbia species in producing structurally unique and biologically potent diterpenoids like this compound.

Role of Acyltransferases in Attaching Angelate and Acetate (B1210297) Moieties

Regioselectivity of Ester Linkages at Hydroxyl Positions

A key aspect of diterpene ester biosynthesis is the regioselectivity of ester linkages, meaning the acyl groups are attached to specific hydroxyl (-OH) positions on the diterpene alcohol precursor. In the case of this compound, its structure, 20-O-Acetylingenol-3-angelate, indicates that the angelate moiety is esterified at the 3-hydroxyl position of ingenol, and the acetate group is attached at the 20-hydroxyl position targetmol.comglpbio.cnnih.gov.

Genetic and Molecular Regulation of Biosynthesis

The production of complex secondary metabolites like diterpene esters is tightly controlled by genetic and molecular mechanisms, often involving organized gene clusters and transcriptional regulation.

Identification and Characterization of Biosynthetic Gene Clusters

Diterpenoid biosynthesis in Euphorbia species is frequently orchestrated by gene clusters, which are groups of functionally related genes located adjacently on the genome researchgate.netbiorxiv.orgnih.govresearchgate.netmdpi.com. These clusters facilitate the coordinated expression of enzymes required for sequential steps in a metabolic pathway. Research efforts have focused on identifying and characterizing these gene clusters in species like Euphorbia peplus, revealing candidate genes involved in the biosynthesis of ingenane-type diterpenoids, including those related to ingenol mebutate and potentially this compound biorxiv.orgnih.gov. The identification of acyltransferase genes, such as those encoding BAHD enzymes, within these clusters is crucial for understanding the final esterification steps nih.govbiorxiv.org.

Transcriptional Regulation of Pathway Enzymes in Plant Tissues

The expression of genes encoding enzymes in the diterpene biosynthetic pathway is subject to transcriptional regulation, influencing the abundance of these compounds in different plant tissues and developmental stages. Transcription factors (TFs) play a pivotal role in this process by binding to specific DNA sequences to activate or repress gene expression mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. While specific transcriptional regulators for this compound are not extensively detailed, studies on Euphorbia species indicate that genes involved in diterpenoid synthesis are often highly expressed in tissues where these compounds accumulate, such as latex biorxiv.org. Understanding the regulatory networks involving transcription factors and their interaction with biosynthetic gene clusters is key to controlling diterpene ester production.

Strategies for Metabolic Engineering in Euphorbia Cultures (e.g., transformed root cultures)

Plant cell and tissue cultures, including transformed root cultures, offer a controlled environment for metabolic engineering. These systems can be modified to overexpress key biosynthetic enzymes or to introduce genes from other species to reconstitute pathways. By understanding the genetic basis and regulatory mechanisms of diterpene ester formation, researchers can develop strategies to optimize the production of valuable compounds like this compound through biotechnological approaches.

Compound List:

this compound (20-O-Acetylingenol-3-angelate)

Ingenol

Ingenol-3-angelate

Ingenol-3-angelate-20-acetate

Casbene

Jolkinol C

Jolkinol E

Lathyrane (Diterpenoid class)

Ingenane (Diterpenoid class)

Angelyl-CoA

Acetyl-CoA

Molecular and Cellular Mechanisms of Euphorbia Factor Pe1 Biological Activity

Interactions with Cellular Signal Transduction Pathways

The biological activity of Euphorbia factor Pe1 is largely attributed to its ability to interact with and modulate intracellular signaling networks. The most well-characterized of these interactions is with the protein kinase C (PKC) family of enzymes, which are pivotal regulators of a vast array of cellular functions.

Protein Kinase C (PKC) Activation and Subtype Specificity

This compound is a potent activator of PKC. researchgate.net Its structural similarity to diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms, allows it to bind to and activate these enzymes. europa.eu

This compound directly binds to the C1 domain of PKC isoforms. europa.euuzh.ch Specifically, it has been shown to bind with high affinity to the C1b domain of PKCδ. nih.gov This binding is competitive with the phorbol (B1677699) ester [3H]phorbol 12,13-dibutyrate (PDBu), indicating a shared binding site. uzh.ch The affinity of ingenol (B1671944) 3-angelate for various PKC isoforms, including α, β, γ, δ, and ε, has been measured, and while it binds to multiple isoforms, it can induce different downstream effects depending on the cellular context. uzh.chmedchemexpress.com For instance, in some cell lines, it has been shown to be a more potent activator of PKCδ compared to PKCα. tga.gov.au

The interaction of this compound with the C1 domain is a form of allosteric modulation. By binding to this regulatory domain, it induces a conformational change in the PKC enzyme, which relieves autoinhibition and exposes the catalytic domain, leading to its activation. biologists.com However, studies have suggested that this compound may act as a partial agonist, as it does not stabilize the interaction of the PKCδ C1b domain with lipid membranes to the same extent as phorbol 12-myristate 13-acetate (PMA) or DAG. uzh.chnih.gov This differential interaction may contribute to its unique biological activity profile compared to other PKC activators.

The activation of PKC by this compound triggers a cascade of downstream signaling events, with the mitogen-activated protein kinase (MAPK) pathways being primary targets.

Ras/Raf/MEK/ERK Pathway: A major downstream effector of PKC activation by this compound is the Ras/Raf/MEK/ERK pathway. europa.eunih.govnih.gov Treatment of various cell types, including keratinocytes and colon cancer cells, with ingenol mebutate leads to the phosphorylation and activation of MEK and ERK. nih.govnih.gov This activation has been shown to be dependent on PKC, particularly the PKCδ isoform. nih.gov Inhibition of this pathway can rescue cells from the cytotoxic effects of ingenol mebutate, highlighting its importance in mediating the compound's biological activity. europa.eunih.gov

Other MAPK Pathways (JNK and p38): In addition to the ERK pathway, this compound can also activate other MAPK family members, such as c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.gov The activation of these pathways has been observed in colon cancer cells following exposure to the compound. nih.gov However, the role of JNK and p38 activation appears to be more cell-type specific compared to the more consistently observed ERK activation. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Evidence suggests that this compound can also modulate the PI3K/Akt signaling pathway. Studies have shown that treatment with this compound can lead to an inhibition of the PI3K/Akt pathway, as indicated by reduced levels of phosphorylated Akt. uzh.chnih.gov This inhibitory effect on a key cell survival pathway contributes to the pro-apoptotic effects of this compound in certain cancer cells.

Nuclear Factor-kappa B (NF-κB) Pathway: The activation of PKC is a known upstream event for the activation of the transcription factor NF-κB. sci-hub.se While direct, specific studies on this compound are limited, related ingenane-type diterpenoids have been shown to prevent the degradation of IκBα and the translocation of the NF-κB/p65 subunit, which is indicative of NF-κB pathway modulation. sci-hub.se

Other Receptor-Mediated Events

Beyond its well-documented effects on PKC, this compound can also engage other cellular signaling molecules, most notably the Ras Guanine Nucleotide Releasing Proteins (RasGRPs).

Similar to PKC isoforms, RasGRP1 and RasGRP3 possess a C1 domain that can bind DAG and its analogs, including phorbol esters and ingenol mebutate. europa.eunih.gov It has been demonstrated that this compound binds with high affinity to the C1 domains of RasGRP1 and RasGRP3, in some cases with even greater affinity than the classic phorbol ester PDBu. nih.gov This direct binding leads to the activation of RasGRPs, resulting in a robust increase in Ras-GTP levels and subsequent engagement of the Raf-Mek-Erk kinase cascade. europa.eunih.gov The activation of RasGRPs by this compound represents a PKC-independent mechanism for activating the MAPK pathway. nih.gov

Modulation of Cellular Homeostasis and Phenotypes

The intricate modulation of the signaling pathways described above translates into significant alterations in cellular homeostasis and observable changes in cellular phenotypes.

Induction of Cell Proliferation and Hyperplastic Responses

While much of the research on this compound has focused on its cytotoxic and anti-proliferative effects in the context of cancer, it is also a potent skin irritant and can induce proliferative and hyperplastic responses, particularly in epidermal tissue. tga.gov.aunih.gov This effect is characteristic of many diterpene esters isolated from Euphorbia species. nih.govnih.gov

Topical application of ingenol mebutate has been shown to cause dose-dependent dermal reactions, including epidermal hyperplasia. europa.eutga.gov.au This hyperplastic response is part of a broader inflammatory reaction characterized by erythema, edema, and infiltration of immune cells. tga.gov.au The underlying mechanism is linked to the activation of PKC isoforms in keratinocytes. researchgate.netbiologists.com Activation of certain PKC isoforms, such as PKCα, in the epidermis of transgenic mice has been shown to lead to a striking inflammatory response and epidermal hyperplasia following treatment with PKC activators. biologists.com

It is hypothesized that the induction of proliferation and hyperplasia by this compound is an initial response to its irritant properties, which may then be followed by cytotoxic effects, particularly in rapidly dividing or abnormal cells. This dual activity—initial stimulation and subsequent cytotoxicity—is a key aspect of its complex biological profile. Studies have shown that at non-toxic concentrations, ingenol mebutate can stimulate the differentiation of fibroblasts, suggesting a pro-fibrotic activity that could contribute to tissue remodeling in response to its application. tga.gov.au

Pathways Leading to Apoptosis Induction in Specific Cell Lines

The primary cytotoxic effect of this compound and related ingenane (B1209409) esters is characterized by the rapid induction of cell death, which exhibits features of both apoptosis and necrosis. This process is initiated through the activation of Protein Kinase C (PKC), a family of enzymes pivotal in signal transduction. nih.govpatsnap.com

The proposed mechanism involves a dual action:

Direct Cell Death: Ingenol mebutate, as a proxy for Pe1, directly induces cell death preferentially in transformed or dysplastic keratinocytes. nih.govresearchgate.net This is not a slow, programmed apoptosis but a rapid cellular collapse. The key event is the activation of specific PKC isoforms, particularly PKC-δ. openaccessjournals.comnih.gov Activation of PKC leads to the rapid disruption of mitochondrial membrane integrity, causing mitochondrial swelling and the release of pro-apoptotic factors. nih.govresearchgate.netjddonline.com This culminates in the loss of plasma membrane integrity and cell death, a process often described as primary necrosis. nih.govpatsnap.com While it has necrotic features, the process is orchestrated by specific signaling events rather than being simple lytic necrosis. jddonline.com

Immune-Mediated Killing: The initial wave of cell death is followed by a robust inflammatory response that helps eliminate any surviving aberrant cells. nih.govpatsnap.com

Studies on various cancer cell lines, including squamous cell carcinoma and melanoma, show that ingenane diterpenes trigger cell death through these PKC-dependent mechanisms. nih.govjddonline.com Differentiated keratinocytes, however, appear to be more resistant to these effects. nih.govjddonline.com

Component Role in Pe1-Induced Cell Death (based on Ingenol Mebutate studies) Cellular Outcome
Protein Kinase C (PKC), esp. PKC-δ Primary molecular target; activated by the ingenane ester. openaccessjournals.comnih.govInitiates a downstream signaling cascade leading to cell death.
Mitochondria Undergo rapid swelling and membrane permeabilization following PKC activation. nih.govresearchgate.netjddonline.comRelease of cell death factors, loss of cellular energy supply.
Plasma Membrane Loses integrity as a final step in the cell death cascade. researchgate.netCell lysis and release of intracellular contents (necrosis).
Dysplastic Keratinocytes Show preferential sensitivity to the cytotoxic effects. nih.govresearchgate.netTargeted elimination of pre-cancerous cells.

Regulation of Autophagic Flux and Lysosomal Function

There is limited direct scientific evidence specifically linking this compound or its close analogue ingenol mebutate to the regulation of autophagic flux and lysosomal function. The primary described mechanism of action for ingenane diterpenes revolves around PKC activation and subsequent induction of necrosis and inflammation. nih.govpatsnap.com

While some studies on other, structurally different classes of diterpenoids from Euphorbia species have suggested a potential to activate the lysosomal-autophagy pathway, this has not been established as a significant mechanism for ingenane-type compounds like Pe1. researchgate.net Therefore, the biological activity of this compound is not currently understood to be primarily mediated through the modulation of autophagy.

Inhibition of Inflammasome Activation (e.g., NLRP3 Inflammasome)

The activity of this compound is intricately linked with a strong inflammatory response, which points to an interaction with inflammasome pathways. Rather than inhibiting inflammasome activation, evidence from ingenol mebutate suggests it induces an inflammatory cascade where inflammasomes, particularly the NLRP3 inflammasome, play a crucial role. nih.gov

The mechanism is believed to be indirect:

Induction of Necrosis: The primary cytotoxic effect of the compound causes rapid necrotic cell death. patsnap.com

Release of DAMPs: Necrotic cells release Damage-Associated Molecular Patterns (DAMPs) into the extracellular environment. patsnap.com

NLRP3 Activation: These DAMPs, along with other cellular stress signals like potassium efflux caused by membrane disruption, are potent activators of the NLRP3 inflammasome in surrounding immune cells (like macrophages) and keratinocytes. mdpi.com

IL-1β Production: Activation of the NLRP3 inflammasome leads to the cleavage and activation of Caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) into its mature, highly pro-inflammatory form, IL-1β. mdpi.com

Pathway Component Interaction with Pe1-Induced Response Functional Consequence
Damage-Associated Molecular Patterns (DAMPs) Released from cells undergoing necrosis induced by the compound. patsnap.comAct as danger signals to alert the innate immune system.
NLRP3 Inflammasome Senses DAMPs and other stress signals, leading to its assembly and activation. mdpi.comForms the platform for activating inflammatory caspases.
Caspase-1 Activated by the assembled inflammasome. mdpi.comProteolytically matures pro-inflammatory cytokines.
Interleukin-1β (IL-1β) Secreted in its active form following Caspase-1 processing. nih.govmdpi.comDrives intense local inflammation and neutrophil recruitment.

Molecular Basis of Irritancy and Co-Carcinogenic Activity

Mechanisms Underlying Epidermal Irritation and Inflammation

This compound is a known skin irritant. openaccessjournals.com The molecular mechanism responsible for this irritant and inflammatory effect is the same one that drives its therapeutic, cell-killing action: the potent activation of Protein Kinase C (PKC). nih.govpatsnap.com

The inflammatory process unfolds as follows:

PKC Activation: Pe1 binds to and activates PKC isoforms in keratinocytes and resident immune cells. openaccessjournals.comnih.gov

Cytokine and Chemokine Release: This activation stimulates the cells to release a host of pro-inflammatory mediators, including IL-1β, TNF-α, and various chemokines. researchgate.net

Endothelial Cell Activation: The compound and the released cytokines act on endothelial cells of local blood vessels, causing them to upregulate adhesion molecules like E-selectin. This process is also dependent on PKC. researchgate.net

Neutrophil Recruitment: The combination of chemokines and activated endothelium leads to the massive and rapid infiltration of neutrophils into the treated area, a hallmark of the inflammatory response to ingenol mebutate. nih.govresearchgate.net

This intense, localized inflammatory response, characterized by erythema (redness), edema (swelling), and pain, is the clinical manifestation of the compound's molecular actions on the skin. nih.gov

Contribution to Tumor Promotion in Multi-stage Carcinogenesis Models

While acute application of ingenane esters can destroy tumor cells, these compounds are also classified as potent tumor promoters in classical multi-stage carcinogenesis models. openaccessjournals.comnih.gov This dual activity is central to their biology.

Carcinogenesis is understood as a process with at least two key stages:

Initiation: A cell acquires a permanent DNA mutation from an "initiating" agent but remains dormant.

Promotion: A non-mutagenic "promoter" provides a stimulus that causes the initiated cell to clonally expand, leading to the formation of a benign tumor. nih.gov

This compound acts as a tumor promoter. openaccessjournals.com Its mechanism is linked to the chronic activation of PKC, which leads to:

Hyperplasia: Sustained stimulation of cell proliferation.

Chronic Inflammation: Persistent recruitment of inflammatory cells and production of inflammatory mediators.

This environment of chronic inflammation and forced cell division creates selective pressure that allows the initiated cells to proliferate and accumulate further mutations, eventually progressing towards malignancy. Structure-activity relationship studies of ingenol esters have shown that their tumor-promoting activity is potent, with the length of the ester chain influencing the strength of the effect. nih.gov

Interaction with Cellular Detoxification and Stress Response Pathways

The biological activity of this compound is fundamentally an induction of a severe cellular stress response. The interaction with stress pathways is not one of detoxification but of overwhelming cellular systems.

Oxidative Stress: Related Euphorbia factors are known to induce significant oxidative stress, characterized by the production of reactive oxygen species (ROS). The mitochondrial disruption central to Pe1's mechanism is a major source of ROS. jddonline.com

PKC Signaling: Activation of PKC is itself a major cellular stress signal that alters numerous downstream pathways related to growth, proliferation, and survival. patsnap.comnih.gov

Inflammatory Stress: The intense inflammatory cascade driven by IL-1β and other cytokines places the local tissue under significant stress, which contributes to both the therapeutic effect (tumor clearance) and the irritant side effects. nih.gov

Pre Clinical Biological Activities of Euphorbia Factor Pe1 in Non Human Model Systems

Experimental Carcinogenesis Models

The irritant and tumor-promoting properties of diterpene esters from Euphorbia species have been investigated in various animal models, providing a foundational understanding of their biological effects on tissues.

Tumor Promotion Assays in Murine Skin Models (e.g., Initiation/Promotion Bioassay)

Diterpene esters isolated from the latex of Euphorbia species have demonstrated tumor-promoting activity in classic mouse skin carcinogenesis bioassays. In these models, a sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the skin, followed by repeated applications of a tumor promoter.

Research on irritant and tumor-promoting principles from Euphorbia ingens identified several ingenol (B1671944) esters. One of these, Euphorbia factor I1 (ingenol-3-hexadecanoate), was found to possess about one-tenth of the tumor-promoting activity of the standard promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), in mouse skin. nih.gov In contrast, other ingenol esters from the same plant, such as factors I5 and I6, were more potent irritants but less potent tumor promoters compared to I1. nih.gov

Interestingly, not all ingenol esters are tumor promoters. Ingenol-3-angelate (I3A), a closely related compound to Euphorbia factor Pe1, has been described as a non-tumor promoting phorbol (B1677699) ester. nih.gov In fact, studies have shown that I3A can suppress TPA-induced skin inflammation and subsequent skin tumor development in mice initiated with DMBA. nih.gov This suggests that subtle structural variations among ingenol esters can lead to significant differences in their tumor-promoting capabilities.

Evaluation of Hyperplasiogenic Responses in Animal Tissues

The application of irritant diterpene esters to animal tissues, particularly murine skin, is known to induce a hyperplastic response, characterized by a thickening of the epidermis due to increased cell proliferation. This hyperplasiogenic effect is a hallmark of tumor promoters.

Studies on Euphorbia extracts containing ingenol esters have documented these hyperplastic effects. For instance, topical application of extracts from Euphorbia esula was shown to have irritant activity, a precursor to hyperplasia. thieme-connect.com Furthermore, research on ingenol-3-angelate (I3A) has demonstrated its ability to inhibit TPA-induced epidermal hyperplasia in female ICR mice, indicating a modulatory role on skin cell proliferation in vivo. nih.gov The ethanolic extract of Euphorbia lathyris has also been shown to have a preventive effect on the development of dysplastic polyps in a mouse model of colon carcinogenesis. nih.gov

In Vitro Cellular Activity Profiles (Excluding Dosage Information)

The effects of this compound and related ingenol compounds have been extensively studied in various cancer cell lines, revealing cytotoxic and anti-proliferative activities.

Cytotoxicity in Established Cancer Cell Lines (e.g., HL-60, A549, HepG2, MCF-7, CACO2)

This compound, also known as 20-O-acetyl-ingenol-3-angelate, and its parent compound, ingenol-3-angelate, have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines.

Semi-synthetic derivatives of ingenol have been evaluated against a large panel of human cancer cell lines, showing dose-dependent cytotoxic effects. nih.gov For instance, ingenol-3-dodecanoate (IngC) exhibited potent activity against 70 different cancer cell lines. nih.govresearchgate.net

With respect to the specific cell lines mentioned:

HL-60 (Human promyelocytic leukemia): While direct data for this compound on HL-60 is not readily available, a synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), which is another name for this compound, has been shown to have higher cytotoxicity than ingenol mebutate in the chronic myeloid leukemia K562 cell line. nih.gov

A549 (Human lung carcinoma): Extracts from Euphorbia paralias, which contain various bioactive compounds, have shown cytotoxic activity against A549 cells. researchgate.net

HepG2 (Human hepatocellular carcinoma): Ethanolic extracts from Euphorbia peplus leaves demonstrated a significant inhibitory effect on HepG2 cells. mdpi.com

MCF-7 (Human breast adenocarcinoma): Ethanolic extracts from Euphorbia species have shown activity against MCF-7 cells. researchgate.net

CACO2 (Human colorectal adenocarcinoma): While specific data for this compound is limited, ethanolic extracts from Euphorbia lathyris have shown potent in vitro antitumor activity against colon cancer cell lines. ugr.es

Interactive Data Table: Cytotoxicity of Ingenol Derivatives in Cancer Cell Lines

CompoundCell LineEndpointFindingsReference
Ingenol-3-angelate (I3A)A2058 (Melanoma)IC50~38 µM nih.gov
Ingenol-3-angelate (I3A)HT144 (Melanoma)IC50~46 µM nih.gov
Ingenol-3-dodecanoate (IngC)Esophageal Cancer Cell LinesEfficacy Comparison6.6-fold higher efficacy than ingenol-3-angelate nih.gov
3-O-angeloyl-20-O-acetyl ingenol (AAI)K562 (Leukemia)CytotoxicityHigher cytotoxicity than ingenol mebutate nih.gov

Mechanisms of Cell Death Induction in Pre-clinical Models

The cytotoxic effects of ingenol esters are mediated through the induction of distinct cell death pathways, primarily apoptosis and necrosis. The prevailing mechanism often depends on the concentration of the compound and the specific cell type.

Studies on ingenol-3-angelate (PEP005) in melanoma cells revealed a dual mode of cell death. At higher concentrations, it primarily induced necrosis. nih.gov At lower concentrations, evidence of apoptosis was observed in a subset of cell lines. nih.gov This apoptotic process was found to be caspase-dependent and associated with changes in the mitochondrial membrane potential. nih.gov The activation of caspase-3 is a key event in the apoptotic cascade induced by ingenol derivatives. nih.gov

The activation of Protein Kinase C (PKC) isoforms, particularly PKCδ, is a central mechanism in the action of ingenol esters. mdpi.com Activation of PKCδ can lead to downstream signaling events that trigger apoptosis. nih.govmdpi.com For instance, in Jurkat cells, ingenol esters were shown to induce apoptosis through a pathway involving caspase-3. nih.gov In the K562 leukemia cell line, 3-O-angeloyl-20-O-acetyl ingenol (AAI) was found to disrupt the mitochondrial membrane potential and stimulate both apoptosis and necrosis. nih.gov This compound also activated PKCδ and the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Inhibition of Cell Proliferation in Cultured Systems

Beyond inducing cell death, this compound and related ingenol esters can inhibit the proliferation of cancer cells by inducing cell cycle arrest.

In human melanoma cells, ingenol-3-angelate (I3A) was shown to suppress proliferation in a dose-dependent manner. nih.gov This was accompanied by the induction of G1 phase cell cycle arrest, as well as G2/M phase arrest in the cell lines tested. nih.gov Similarly, in the mouse breast cancer cell line MMT, an ingenol derivative induced cell cycle arrest in the G2/M phase. nih.gov

The compound 3-O-angeloyl-20-O-acetyl ingenol (AAI) was also found to inhibit cell proliferation and induce G2/M phase arrest in K562 leukemia cells. nih.gov This inhibition of proliferation is often linked to the modulation of key signaling pathways that control cell cycle progression.

Modulatory Effects on Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant impediment to effective cancer chemotherapy, often mediated by the overexpression of efflux pumps that expel therapeutic agents from cancer cells. acs.org Euphorbia factor L1 has demonstrated notable activity in modulating MDR in various pre-clinical models.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs. tandfonline.comnih.gov Euphorbia factor L1 has been identified as an inhibitor of P-gp function. Studies have shown that EFL1 can directly interact with and inhibit the efflux function of ABCB1. tandfonline.comnih.gov This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. For instance, in doxorubicin-resistant K562/ADR human leukemia cells, which overexpress ABCB1, EFL1 significantly increased the intracellular concentration of rhodamine 123 and doxorubicin (B1662922). tandfonline.comnih.gov This effect was observed without a corresponding downregulation of ABCB1 mRNA or protein expression, suggesting that EFL1's mechanism of action is the direct inhibition of the pump's activity rather than altering its expression levels. nih.gov Further investigations have shown that EFL1 can enhance the ATP hydrolysis activity of ABCB1 stimulated by verapamil, another P-gp modulator, indicating a complex interaction with the transporter. nih.gov

In a zebrafish model, Euphorbia factor L1 and its biotransformed derivative, a tri-ester of lathyrane, exhibited significant P-gp inhibitory activity. nih.gov This study further supports the potential of lathyrane diterpenoids as a chemical scaffold for developing novel P-gp inhibitors. nih.govtandfonline.com

By inhibiting P-gp-mediated drug efflux, Euphorbia factor L1 effectively re-sensitizes multidrug-resistant cancer cells to conventional chemotherapeutic agents. In K562/ADR cells, EFL1 demonstrated a dose-dependent enhancement of cytotoxicity for drugs like doxorubicin and vincristine (B1662923). tandfonline.com The reversal fold, a measure of how effectively a compound reverses resistance, was significant. For example, at a concentration of 10.0 μM, EFL1 showed a 5.88-fold reversal against doxorubicin resistance and an 8.47-fold reversal against vincristine resistance in K562/ADR cells. tandfonline.com Similar sensitizing effects have been reported in other resistant cell lines, including KBv200 and MCF-7/adr. nih.gov It is noteworthy that EFL1 did not significantly affect the cytotoxicity of these anticancer drugs in the parental, non-resistant K562, KB, and MCF-7 cell lines, indicating a selective action on MDR cells. tandfonline.comnih.gov

Table 1: Effect of Euphorbia Factor L1 on Sensitizing Resistant Cancer Cell Lines
Cell LineChemotherapeutic AgentEFL1 Concentration (μM)Reversal FoldReference
K562/ADRDoxorubicin2.51.74 tandfonline.com
K562/ADRDoxorubicin5.03.79 tandfonline.com
K562/ADRDoxorubicin10.05.88 tandfonline.com
K562/ADRVincristine2.52.76 tandfonline.com
K562/ADRVincristine5.05.06 tandfonline.com
K562/ADRVincristine10.08.47 tandfonline.com

Anti-Inflammatory Effects in In Vitro Systems

Chronic inflammation is implicated in the pathology of numerous diseases. Diterpenoids isolated from Euphorbia species have been a focal point of research for their anti-inflammatory properties. nih.gov

Euphorbia factor L1 has been shown to modulate key inflammatory pathways. In a study on breast cancer liver metastasis in a mouse model, EFL1 administration led to a decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the ascites fluid. aging-us.comnih.gov This suggests that EFL1 can suppress the inflammatory microenvironment associated with tumor progression. The anti-inflammatory effects of related lathyrane diterpenoids have also been observed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, where they inhibited the production of nitric oxide (NO), a key inflammatory mediator. acs.org One such lathyrane diterpenoid was found to reduce the production of IL-6 and IL-1β and decrease the protein expression of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB). acs.org

While direct studies on Euphorbia factor L1 and its effect on the inflammasome are limited, there is evidence of its influence on pathways that are closely linked to inflammasome activation. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. A recent study on Euphorbia factor L2 (EFL2), a structurally similar compound, demonstrated its ability to inhibit the activation of the NLRP3 inflammasome. selleckchem.com Given the structural similarities and the observed reduction of IL-1β by EFL1 in other models, it is plausible that EFL1 may also exert an inhibitory effect on the inflammasome, though this requires direct investigation. aging-us.comnih.gov Diterpenes isolated from Euphorbia helioscopia have shown strong inhibitory effects on NLRP3 inflammasomes, with IC50 values ranging from 3.34 to 14.92 μM.

Table 2: Anti-Inflammatory Activity of Euphorbia Factor L1 and Related Compounds
CompoundModel SystemEffectReference
Euphorbia factor L1Mouse model of breast cancer liver metastasisDecreased IL-1β, IL-6, and TNF-α in ascites aging-us.comnih.gov
Lathyrane DiterpenoidsLPS-stimulated RAW264.7 macrophagesInhibition of nitric oxide (NO) production acs.org
Euphorbia factor L2R837-stimulated macrophagesReduced IL-1β and IL-6 production selleckchem.com
Diterpenes from E. helioscopiaIn vitro inflammasome assayInhibition of NLRP3 inflammasome with IC50 values of 3.34-14.92 μM

Other Biological Activities in Non-Human Organisms

Beyond its effects on multidrug resistance and inflammation, Euphorbia factor L1 has been investigated for other biological activities in non-human models.

One significant area of research is its role in bone metabolism. EFL1 has been shown to inhibit osteoclastogenesis, the formation of bone-resorbing cells, and to induce apoptosis in mature osteoclasts. This activity is mediated through the regulation of cellular redox status and the induction of Fas-mediated apoptosis. These findings suggest a therapeutic potential for EFL1 in bone diseases characterized by excessive bone resorption.

In a breast cancer liver metastasis model in mice, EFL1 was found to suppress metastasis by downregulating Discoidin Domain Receptor 1 (DDR1), which in turn enhanced the infiltration of CD4+ and CD8+ T lymphocytes into the tumor. aging-us.comnih.gov This highlights a potential immunomodulatory role for EFL1 in cancer therapy.

Furthermore, a study using the nematode Caenorhabditis elegans showed that EFL1 can protect against intestinal barrier impairment and defecation dysfunction, indicating a potential role in maintaining intestinal health. aging-us.com In human colon adenocarcinoma Caco-2 cells, EFL1 was found to induce cytotoxicity by causing mitochondrial damage and inhibiting energy metabolism and ion transporters.

Antifeedant Activity against Insect Herbivores (e.g., cotton bollworm)

While direct studies on the isolated this compound as an antifeedant against the cotton bollworm (Helicoverpa armigera) are not extensively documented in the available scientific literature, research on the latex of Euphorbia peplus, the natural source of this compound, provides significant insights into its potential in this area.

The latex of E. peplus has demonstrated potent antifeedant properties against the larvae of the cotton bollworm. nzjforestryscience.nz A study investigating the chemical profile and defensive functions of this latex identified a total of 13 terpenoids, the majority of which were diterpenoids. nih.gov This research established a direct link between the diterpenoid constituents of the latex and significant antifeedant activity against Helicoverpa armigera. nih.gov

The diterpenoids within the latex exhibited effective concentrations (EC₅₀) for antifeedant activity ranging from 0.36 to 4.60 μg/cm². nih.gov These findings suggest that the defensive properties of E. peplus latex against herbivores like the cotton bollworm are attributable to its complex mixture of diterpenoids. Further research has corroborated the antifeedant effects of Euphorbia species against other insect pests, indicating a broad potential for these compounds in pest management. nih.gov

Although the specific contribution of this compound to this antifeedant activity has not been individually quantified in the reviewed studies, its presence as a major diterpenoid in E. peplus latex suggests it is likely a key contributor to the observed effects.

Interactive Data Table: Antifeedant Activity of Euphorbia peplus Diterpenoids against Helicoverpa armigera

Compound FractionTarget InsectBioassay TypeKey FindingsReference
Diterpenoids from E. peplus latexHelicoverpa armigeraAntifeedant AssayEC₅₀ values ranged from 0.36 to 4.60 μg/cm² nih.gov
E. peplus latexHelicoverpa armigeraAntifeedant AssayPotent antifeedant activity observed nzjforestryscience.nz

Inhibition of Osteoclastogenesis and Induction of Osteoclast Apoptosis

In the realm of bone biology, research has focused on a closely related compound, Euphorbia factor L1 (EFL1), a diterpenoid isolated from Euphorbia lathyris. nih.gov Studies on this compound have provided detailed insights into the mechanisms by which certain Euphorbia factors can modulate bone cell function, specifically the formation and programmed cell death (apoptosis) of osteoclasts. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases.

Research has shown that EFL1 is a potent inhibitor of osteoclastogenesis, the process of osteoclast formation. nih.gov It effectively suppresses the differentiation of bone marrow-derived macrophages into mature osteoclasts. nih.gov This inhibitory effect is achieved through the downregulation of key signaling pathways essential for osteoclast development. EFL1 was found to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of NF-κB and the expression of c-Fos, which in turn suppresses the induction of the master regulator of osteoclastogenesis, NFATc1. nih.gov

Furthermore, EFL1 has been shown to induce apoptosis in mature osteoclasts. nih.gov The mechanism underlying this pro-apoptotic effect involves the upregulation of Fas ligand expression on the surface of osteoclasts. nih.gov The interaction of Fas ligand with its receptor, Fas, triggers a cascade of intracellular events leading to the activation of caspases, which are the executive enzymes of apoptosis. nih.gov

Additionally, EFL1 contributes to the reduction of reactive oxygen species (ROS) within the cellular environment, which is also a factor in its inhibitory effect on osteoclast differentiation. nih.gov

Interactive Data Table: Effects of Euphorbia factor L1 on Osteoclast Biology

Biological ProcessModel SystemKey Molecular Targets/PathwaysOutcomeReference
OsteoclastogenesisMouse bone marrow-derived macrophagesRANKL, NF-κB, c-Fos, NFATc1Inhibition of osteoclast formation nih.gov
Osteoclast ApoptosisDifferentiated osteoclastsFas Ligand, CaspasesInduction of programmed cell death nih.gov
Bone ResorptionIn vitro and in vivo (mice)-Suppression of bone resorption nih.gov

Future Research Directions and Translational Perspectives for Euphorbia Factor Pe1

Comprehensive Elucidation of Biosynthetic Pathways in Euphorbia Species

A fundamental aspect of harnessing the potential of Euphorbia factor Pe1 is to understand its natural production within Euphorbia species. The biosynthesis of such complex diterpenoids is a multi-step process involving a cascade of enzymatic reactions. While the initial steps involving the cyclization of geranylgeranyl pyrophosphate to the casbene (B1241624) precursor are known, the subsequent tailoring reactions that lead to the ingenane (B1209409) skeleton and its specific esterifications remain largely uncharacterized. nih.govpnas.org

Identification of Undiscovered Enzymes and Gene Clusters

Recent genomic and transcriptomic studies in various Euphorbiaceae plants, including Euphorbia peplus and Euphorbia lathyris, have revealed that the genes responsible for diterpenoid biosynthesis are often organized in physical gene clusters. nih.govoup.comnih.gov These clusters typically contain genes for terpene synthases, cytochrome P450 monooxygenases (CYPs), and various acyltransferases, which work in concert to build and decorate the diterpenoid core.

Future research must focus on identifying the specific gene cluster and the complete set of enzymes responsible for the biosynthesis of the ingenol (B1671944) core of this compound. This will involve a combination of genome mining, co-expression analysis, and functional characterization of candidate genes. A key challenge will be to identify the specific CYPs that perform the intricate oxidations required to form the ingenane's unique 5/7/6/3-membered ring system, as well as the specific acyltransferases that attach the angeloyl and acetyl groups at the C-3 and C-20 positions, respectively.

Enzyme Class Putative Function in this compound Biosynthesis Research Objective
Casbene Synthase (CS)Catalyzes the formation of the initial diterpene precursor, casbene.Isolate and characterize the specific CS from the source plant.
Cytochrome P450s (CYPs)Perform multiple oxidative steps to form the ingenane skeleton.Identify and functionally verify the specific CYPs involved in cyclization and hydroxylation.
Acyltransferases (BAHD family)Catalyze the esterification of the ingenol core at positions C-3 and C-20.Discover the specific transferases responsible for adding the angelate and acetate (B1210297) groups.
Dehydrogenases/ReductasesFine-tune the oxidation state of intermediates in the pathway.Characterize enzymes responsible for creating the final functional group pattern.

This interactive table summarizes the key enzyme families likely involved in the biosynthesis of this compound and the primary research goals associated with each.

Engineering Plant and Microbial Systems for Compound Production

Once the biosynthetic genes are identified, metabolic engineering offers a promising avenue for the sustainable production of this compound and its analogues. The current reliance on extraction from plant sources is often inefficient and subject to environmental variability. oup.comnih.gov Heterologous expression of the entire biosynthetic pathway in robust microbial or plant chassis can overcome these limitations.

Saccharomyces cerevisiae (yeast) and Escherichia coli are common microbial hosts for terpenoid production due to their well-understood genetics and rapid growth. oup.commdpi.com Engineering these microbes would involve introducing the identified plant genes and optimizing metabolic flux towards the precursor geranylgeranyl pyrophosphate. oup.comnih.govresearchgate.net Additionally, transient expression in plants like Nicotiana benthamiana can serve as a rapid platform for pathway elucidation and the production of small batches of the compound for research purposes. nih.gov

Rational Design and Synthesis of Novel Analogues with Targeted Activities

The biological activity of ingenane diterpenes is often linked to their ability to modulate Protein Kinase C (PKC) isoforms. nih.gov this compound, as an ingenol derivative, likely shares this mechanism. This provides a strong rationale for designing and synthesizing novel analogues with improved therapeutic properties.

Development of Highly Specific PKC Activators/Modulators

The PKC family comprises several isoforms with distinct and sometimes opposing roles in cellular signaling. The therapeutic efficacy and side-effect profile of PKC-targeting drugs depend heavily on their isoform selectivity. While natural products like phorbol (B1677699) esters are potent PKC activators, their lack of isoform specificity limits their clinical use. nih.gov Future research should focus on modifying the structure of this compound to develop analogues that selectively activate or inhibit specific PKC isoforms implicated in diseases such as cancer or immunological disorders. This can be achieved through structure-activity relationship (SAR) studies, using the natural product as a scaffold for chemical modifications.

Synthesis of Derivatives with Improved Efficacy in Pre-clinical Models

Beyond enhancing target specificity, chemical synthesis can be employed to improve the drug-like properties of this compound. Modifications to the ester groups or the core ingenane skeleton can influence the compound's stability, solubility, and pharmacokinetic profile. The goal is to create derivatives with increased potency, reduced toxicity, and better performance in preclinical models of disease. For example, replacing the natural ester groups with other functionalities could lead to compounds with enhanced anti-proliferative activity against cancer cell lines or improved anti-inflammatory effects.

Derivative Type Synthetic Strategy Therapeutic Goal
C-3 Position AnaloguesModification of the angelate ester.Enhance PKC isoform selectivity.
C-20 Position AnaloguesModification of the acetate ester.Improve metabolic stability and bioavailability.
Skeleton-Modified AnaloguesAlterations to the ingenane ring system.Explore novel mechanisms of action and reduce off-target effects.
Pro-drug DerivativesAddition of cleavable moieties.Improve delivery to target tissues and reduce systemic toxicity.

This interactive table outlines potential strategies for creating novel derivatives of this compound and their intended therapeutic benefits.

Application of this compound as a Molecular Probe

To fully understand the mechanism of action of this compound, it is essential to identify all of its cellular binding partners and downstream targets. The development of chemical probes based on the Pe1 structure is a powerful strategy to achieve this. By attaching reporter tags such as fluorescent dyes or biotin to the molecule, researchers can visualize its subcellular localization and identify interacting proteins.

A successful example of this approach has been demonstrated with the related compound, ingenol mebutate, where a photoreactive and clickable probe (Ing-DAyne) was synthesized to study its molecular targets. researchgate.net A similar strategy could be applied to this compound. Synthesizing an analogue with a minimally perturbing linker attached to a fluorescent group would allow for live-cell imaging studies to track its uptake and distribution. An analogue equipped with a biotin tag could be used for affinity purification-mass spectrometry experiments to pull down and identify its protein binding partners, providing a more comprehensive picture of its biological activity. researchgate.net These molecular probes will be invaluable tools for elucidating the complex biology of this potent natural product.

Investigating Specific Cellular Targets and Signaling Nodes

Future research on this compound, a diterpenoid ester also known as Ingenol-20-acetate 3-angelate, is poised to delve deeper into its intricate molecular interactions. A primary avenue of investigation will be the comprehensive elucidation of its specific cellular targets beyond its known affinity for Protein Kinase C (PKC) isoforms. While PKC is a well-established direct target, identifying other potential binding partners is crucial for a complete understanding of its pharmacological profile. Advanced chemical proteomics approaches can be employed to map the complete interactome of this compound within various cell types.

Furthermore, dissecting the downstream signaling cascades triggered by the activation of specific PKC isoforms is a key area for future studies. Research has indicated the involvement of the PKCδ/MEK/ERK pathway in the cellular response to this compound. Future investigations should aim to delineate the precise roles of other PKC isoforms and their subsequent signaling networks. Understanding how these pathways converge to regulate cellular processes such as apoptosis, proliferation, and inflammation will be critical. The identification of novel signaling nodes influenced by this compound could unveil new therapeutic targets and provide a more nuanced understanding of its mechanism of action.

Understanding Complex Biological Processes (e.g., tumorigenesis, inflammation)

A significant focus of future research will be to unravel the multifaceted role of this compound in complex biological processes like tumorigenesis and inflammation. Its known anti-tumor properties warrant a deeper investigation into the specific stages of cancer development that it impacts. Studies could explore its effects on tumor initiation, promotion, and progression in various cancer models. Moreover, its dual mechanism of inducing both direct cytotoxicity in cancer cells and a localized inflammatory response presents a unique therapeutic paradigm that requires further exploration. Elucidating the key molecular players that mediate this switch between cell death and immune activation is a critical research question.

In the context of inflammation, while this compound is known to be a pro-inflammatory agent, its precise effects on different immune cell populations and the cytokine milieu need to be systematically characterized. Investigating its influence on the tumor microenvironment, including its impact on immune cell infiltration and function, will be vital for optimizing its potential as an immunomodulatory agent in cancer therapy. Understanding the intricate interplay between its cytotoxic and inflammatory effects will be paramount for its successful translation into clinical applications for various neoplastic and inflammatory conditions.

Research Focus on Cellular Mechanisms

Research AreaKey ObjectivesPotential Methodologies
Target Identification - Identify novel cellular binding partners of this compound.- Characterize the binding kinetics and affinity to different protein targets.- Chemical Proteomics- Affinity Chromatography-Mass Spectrometry- Surface Plasmon Resonance
Signaling Pathways - Delineate the specific downstream signaling cascades activated by different PKC isoforms.- Investigate the crosstalk between PKC-mediated pathways and other signaling networks.- Phosphoproteomics- Kinase Activity Assays- Gene Expression Profiling
Tumorigenesis - Determine the effects on different stages of cancer development.- Elucidate the mechanisms of selective cytotoxicity towards cancer cells.- Long-term in vitro transformation assays- In vivo carcinogenesis models- Comparative transcriptomics of normal and cancer cells
Inflammation - Characterize the effects on various immune cell populations.- Analyze the cytokine and chemokine profiles induced by the compound.- Flow Cytometry- Multiplex cytokine assays- Co-culture systems of immune and cancer cells

Development of Advanced In Vitro and In Vivo Non-Human Research Models

Organoid and 3D Cell Culture Systems for Mechanistic Studies

The development and application of advanced in vitro models, such as organoids and 3D cell culture systems, will be instrumental in advancing our understanding of this compound's mechanisms of action. Patient-derived organoids, which recapitulate the cellular heterogeneity and architecture of the original tumor, offer a powerful platform to study the compound's efficacy in a more physiologically relevant context. These models can be used to assess the differential sensitivity of various tumor subtypes to this compound and to identify biomarkers that predict treatment response.

Furthermore, 3D cell culture systems, including spheroids and bioprinted tissues, can be utilized to investigate the compound's effects on cell-cell and cell-matrix interactions within a tumor-like microenvironment. These models allow for the detailed analysis of processes such as invasion, metastasis, and angiogenesis, providing valuable insights that are not attainable with traditional 2D cell cultures. The use of these advanced in vitro systems will facilitate more accurate preclinical evaluation and mechanistic studies of this compound.

Genetically Engineered Animal Models for Pathway Analysis

Moreover, the development of patient-derived xenograft (PDX) models in immunocompromised mice, where human tumors are directly implanted, will provide a valuable tool for assessing the in vivo efficacy of this compound against a diverse range of human cancers. These models can also be used to study the compound's effects on the tumor microenvironment and to evaluate its potential in combination with other therapeutic agents. The use of sophisticated genetically engineered and PDX models will be essential for the preclinical validation and translational development of this compound.

Advanced Research Models for this compound

Model TypeApplication in this compound ResearchKey Advantages
Patient-Derived Organoids - Efficacy testing on diverse tumor subtypes.- Biomarker discovery for treatment response.- Preserves original tumor heterogeneity.- High-throughput screening potential.
3D Spheroids - Studying effects on tumor cell invasion and metastasis.- Investigating cell-cell and cell-matrix interactions.- Mimics 3D tumor architecture.- Allows for co-culture with other cell types.
Bioprinted Tissues - Recreating complex tissue structures for mechanistic studies.- Assessing tissue-specific responses to the compound.- High degree of architectural control.- Potential for creating multi-layered tissue models.
Transgenic Mice - Dissecting the role of specific PKC isoforms.- Validating the involvement of downstream signaling molecules.- Allows for the study of gene function in a whole organism.- Can model specific aspects of human diseases.
Patient-Derived Xenografts - In vivo efficacy testing against human tumors.- Studying the effects on the tumor microenvironment.- High clinical relevance.- Can be used for personalized medicine studies.

Q & A

Q. How can researchers isolate and purify Euphorbia factor Pe1 from plant sources while ensuring structural integrity?

Methodological Answer: Use chromatographic techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to isolate Pe1. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and compare spectral data with published standards . For plant extraction, employ ethanol-based solvent systems to preserve diterpene ester stability, followed by gradient elution for separation .

Q. What in vitro assays are suitable for preliminary screening of Pe1’s antitumor activity?

Methodological Answer: Use MTT or CellTiter-Glo assays to assess cytotoxicity in cancer cell lines (e.g., breast cancer MCF-7 or liver cancer HepG2). Pair these with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to evaluate mechanisms. Include positive controls like doxorubicin and validate results across biological replicates .

Q. How can researchers address variability in Pe1’s bioactivity across different plant extracts?

Methodological Answer: Standardize extraction protocols (e.g., solvent polarity, temperature) and quantify Pe1 using validated LC-MS/MS methods. Perform batch-to-batch comparisons and use statistical tools (e.g., ANOVA with post hoc tests) to identify confounding factors like seasonal variation or soil composition .

Advanced Research Questions

Q. What experimental models are optimal for studying Pe1’s anti-metastatic effects in vivo?

Methodological Answer: Use orthotopic xenograft models (e.g., 4T1-LUC breast cancer in mice) to mimic metastasis. Monitor tumor burden via bioluminescence imaging and quantify liver metastasis histologically (H&E staining). Measure serum biomarkers (e.g., ALT/AST for liver function) and inflammatory cytokines (IL-6, TNF-α via ELISA) to correlate therapeutic outcomes .

Q. How can conflicting data on Pe1’s immunomodulatory effects be resolved?

Methodological Answer: Perform multi-omics integration (transcriptomics, proteomics) to map immune-related pathways (e.g., DDR1 signaling in T-cell infiltration). Use knockout or overexpression models (e.g., DDR1-transfected tumors) to validate causality. Employ single-cell RNA sequencing to resolve heterogeneity in immune cell populations .

Q. What strategies ensure reproducibility in Pe1’s mechanism-of-action studies?

Methodological Answer: Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data (immunoblots, flow cytometry plots) as supplementary materials. Use orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition) to confirm target engagement. Cite reagent-specific details (antibody clones, dilution ratios) to aid replication .

Q. How can researchers identify Pe1’s molecular targets beyond phenotypic screening?

Methodological Answer: Apply chemical proteomics (e.g., affinity chromatography with Pe1-conjugated beads) to pull down interacting proteins. Validate hits via surface plasmon resonance (SPR) or thermal shift assays. Cross-reference with public databases (e.g., Human Protein Atlas) to prioritize tissue-specific targets .

Q. What statistical approaches are critical for analyzing dose-response relationships in Pe1 studies?

Methodological Answer: Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. Apply Bayesian hierarchical modeling to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .

Ethical and Methodological Considerations

Q. How should researchers design studies to minimize ethical concerns in animal models?

Methodological Answer: Follow ARRIVE guidelines for preclinical studies: justify sample sizes via power analysis, use randomized blinding, and include humane endpoints (e.g., tumor volume limits). Obtain approval from institutional animal care committees and document compliance in methods sections .

Q. What frameworks guide the integration of Pe1’s multi-target effects into a cohesive mechanistic hypothesis?

Methodological Answer: Apply systems pharmacology tools (e.g., Cytoscape for network analysis) to map Pe1’s interactions across pathways like JAK/STAT or β-catenin. Use gene set enrichment analysis (GSEA) to identify overrepresented biological processes. Validate predictions in 3D organoid models to capture tissue complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.